molecular formula C13H15N3 B13895925 6-[4-(2-Aminoethyl)phenyl]pyridin-2-amine

6-[4-(2-Aminoethyl)phenyl]pyridin-2-amine

Cat. No.: B13895925
M. Wt: 213.28 g/mol
InChI Key: IEXLTLFFAZEUTQ-UHFFFAOYSA-N
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Description

6-[4-(2-Aminoethyl)phenyl]pyridin-2-amine is a compound that features a pyridine ring substituted with a phenyl group, which is further substituted with an aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(2-Aminoethyl)phenyl]pyridin-2-amine typically involves the reaction of pyridine derivatives with appropriate substituents. One common method involves the use of Grignard reagents to introduce the phenyl group onto the pyridine ring. The aminoethyl group can be introduced through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. For example, the use of palladium-catalyzed cross-coupling reactions can be employed to introduce the phenyl group onto the pyridine ring .

Chemical Reactions Analysis

Types of Reactions

6-[4-(2-Aminoethyl)phenyl]pyridin-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminoethyl group can yield nitriles, while reduction of nitro derivatives can yield primary amines .

Scientific Research Applications

6-[4-(2-Aminoethyl)phenyl]pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[4-(2-Aminoethyl)phenyl]pyridin-2-amine involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[4-(2-Aminoethyl)phenyl]pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the aminoethyl and phenyl groups on the pyridine ring allows for a wide range of chemical modifications and interactions, making it a versatile compound in various research applications .

Properties

Molecular Formula

C13H15N3

Molecular Weight

213.28 g/mol

IUPAC Name

6-[4-(2-aminoethyl)phenyl]pyridin-2-amine

InChI

InChI=1S/C13H15N3/c14-9-8-10-4-6-11(7-5-10)12-2-1-3-13(15)16-12/h1-7H,8-9,14H2,(H2,15,16)

InChI Key

IEXLTLFFAZEUTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)N)C2=CC=C(C=C2)CCN

Origin of Product

United States

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